molecular formula C19H21FN2O2 B1392635 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde CAS No. 933829-43-7

3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde

Cat. No.: B1392635
CAS No.: 933829-43-7
M. Wt: 328.4 g/mol
InChI Key: ZEMNCLVNYUFXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a methoxybenzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Scientific Research Applications

3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation to form 4-(4-fluorophenyl)piperazine . This intermediate is then reacted with 4-methoxybenzaldehyde under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzoic acid.

    Reduction: 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The piperazine ring and the fluorophenyl group are crucial for binding to receptors, while the methoxybenzaldehyde moiety may influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
  • 3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
  • 3-{[4-(4-Methylphenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde

Uniqueness

3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and binding affinity to targets. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development .

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-19-7-2-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-17(20)4-6-18/h2-7,12,14H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMNCLVNYUFXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.